4egi-1

Description

Structure

3D Structure

Properties

IUPAC Name |

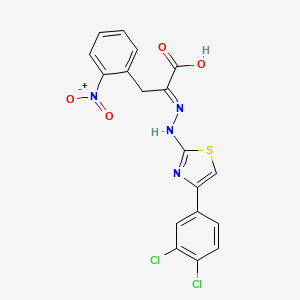

(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRKRECSIYXARE-HYARGMPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/C(=N\NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4EGI-1: A Technical Guide to a Prototypic Inhibitor of Cap-Dependent Translation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4EGI-1 is a small molecule inhibitor that has emerged as a critical tool for studying the role of cap-dependent translation in various pathological conditions, most notably cancer. It functions by disrupting the protein-protein interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G, a crucial step in the assembly of the eIF4F complex and the initiation of translation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Discovery of this compound

This compound was identified through a high-throughput screening campaign of a 16,000-compound library using a fluorescence polarization (FP) assay.[1] The assay was designed to identify molecules that could displace a fluorescein-labeled peptide derived from eIF4G from its binding site on eIF4E.[1] A decrease in fluorescence polarization indicated the displacement of the labeled peptide, leading to the discovery of this compound as a competitive inhibitor of the eIF4E/eIF4G interaction.[1]

Mechanism of Action

This compound is an allosteric inhibitor of the eIF4E/eIF4G interaction.[2][3] Crystal structure analysis has revealed that this compound binds to a site on eIF4E that is distant from the eIF4G binding interface.[2][3] This binding induces a conformational change in eIF4E that prevents its association with eIF4G, thereby inhibiting the formation of the eIF4F complex.[3][4]

Interestingly, this compound exhibits a dual activity. While it disrupts the eIF4E/eIF4G interaction, it also stabilizes the binding of the hypophosphorylated eIF4E-binding protein 1 (4E-BP1) to eIF4E.[2] 4E-BP1 is a natural tumor suppressor that, in its hypophosphorylated state, sequesters eIF4E, preventing its participation in translation initiation. By promoting the eIF4E/4E-BP1 interaction, this compound further enhances the suppression of cap-dependent translation.[2]

Signaling Pathway of Cap-Dependent Translation Initiation and this compound Intervention

Caption: Cap-dependent translation initiation pathway and points of intervention by this compound.

Quantitative Data

Binding Affinity of this compound

The binding affinity of this compound to eIF4E has been determined using various biophysical methods. The equilibrium dissociation constant (Kd) is a key parameter to quantify this interaction.

| Parameter | Value (µM) | Method | Reference |

| Kd for eIF4E | ~25 | Fluorescence Quenching | [2] |

| Kd for eIF4E (this compound[E] isomer) | 10-20 | Fluorescence Quenching | [5] |

| Kd for eIF4E (this compound[Z] isomer) | 10-20 (slightly higher affinity than E) | Fluorescence Quenching | [5] |

| Kd for eIF4E/4E-BP1 complex | 24 | Fluorescence Quenching | [2] |

In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been evaluated in a variety of cancer cell lines, demonstrating its broad anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A549 | Lung Cancer | ~6 | Cell Growth | [6] |

| SKBR-3 | Breast Cancer | ~30 | Cell Viability | [7] |

| MCF-7 | Breast Cancer | ~30 | Cell Viability | [7] |

| MDA-MB-231 | Breast Cancer | ~30 | Cell Viability | [7] |

| U87 | Glioma | 10-100 (dose-dependent) | Cell Proliferation | [7][8] |

| Jurkat | T-cell Leukemia | Not specified, pro-apoptotic | Apoptosis | [6] |

| CRL-2351 | Breast Cancer | 1-20 | SRB Assay | [4] |

| CRL-2813 | Melanoma | 1-20 | SRB Assay | [4] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Inhibition

This assay is used to identify and characterize inhibitors of the eIF4E/eIF4G interaction.

Principle: The assay measures the change in polarization of light emitted from a fluorescently labeled peptide (tracer) derived from eIF4G. When the small tracer is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger eIF4E protein, its rotation is slowed, leading to an increase in polarization. A test compound that displaces the tracer from eIF4E will cause a decrease in fluorescence polarization.

Workflow:

Caption: Workflow for the Fluorescence Polarization assay.

Detailed Methodology:

-

Reagent Preparation:

-

Purified recombinant human eIF4E protein.

-

A synthetic peptide derived from eIF4G (e.g., KYTYDELFQLK) labeled with a fluorescent dye (e.g., fluorescein).[1]

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.05% Tween-20).

-

Serial dilutions of this compound or other test compounds.

-

-

Assay Procedure:

-

In a microplate, combine the eIF4E protein and the fluorescently labeled eIF4G peptide at concentrations determined by prior titration experiments to achieve a significant polarization window.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Measure the initial fluorescence polarization using a plate reader equipped with polarization filters.

-

Add the test compound (this compound) at various concentrations to the wells.

-

Incubate to allow for competitive binding to occur.

-

Measure the final fluorescence polarization.

-

-

Data Analysis:

-

The decrease in fluorescence polarization is plotted against the concentration of the test compound.

-

The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the polarization signal, is calculated by fitting the data to a suitable dose-response curve.

-

Cell Viability and Proliferation Assays

These assays are used to determine the cytotoxic and cytostatic effects of this compound on cancer cells.

Commonly Used Assays:

-

Sulforhodamine B (SRB) Assay: Measures total protein content as an indicator of cell mass.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.[6]

Detailed Methodology (SRB Assay):

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB dye.

-

Washing: Wash away the unbound dye.

-

Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Assess eIF4E/eIF4G Interaction

This technique is used to demonstrate that this compound disrupts the interaction between eIF4E and eIF4G within a cellular context.

Workflow:

Caption: Workflow for Co-Immunoprecipitation.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific for eIF4E.

-

Add protein A/G-conjugated beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an antibody against eIF4G.

-

-

Analysis: A reduced amount of eIF4G in the immunoprecipitated fraction from this compound-treated cells compared to the control indicates disruption of the eIF4E/eIF4G interaction.

Synthesis of this compound

The synthesis of this compound has been reported and generally involves a multi-step process. A key step is the condensation of a 2-hydrazinyl-thiazole intermediate with an α-keto acid.[4][9] The general synthetic strategy for this compound and its analogs is outlined below.

Synthetic Scheme Overview:

Caption: General synthetic route for this compound.

A detailed, step-by-step protocol for the synthesis can be found in the supplementary information of the primary research articles.[4][9]

Preclinical Development and Future Outlook

This compound has demonstrated significant anti-tumor activity in various preclinical models. In vivo studies using xenograft models of human cancers have shown that this compound can inhibit tumor growth.[2][3] It has also been shown to reduce the levels of oncogenic proteins such as cyclin D1 and c-myc.[4]

Despite its promising preclinical activity, the clinical development status of this compound is not publicly documented. Further optimization of its pharmacological properties, including potency, solubility, and metabolic stability, may be necessary for its progression into clinical trials. Nevertheless, this compound remains an invaluable research tool for elucidating the intricacies of cap-dependent translation and for validating the eIF4E/eIF4G interaction as a therapeutic target in cancer and other diseases. The development of more potent and drug-like analogs of this compound is an active area of research.[4][9]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pnas.org [pnas.org]

- 3. academicworks.cuny.edu [academicworks.cuny.edu]

- 4. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (this compound) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of 4EGI-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4EGI-1 is a potent and selective small-molecule inhibitor of cap-dependent translation initiation, a critical process frequently dysregulated in cancer and other diseases. This document provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its allosteric inhibition of the eIF4E/eIF4G protein-protein interaction and its dual regulatory function. It includes a compilation of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of the eIF4E/eIF4G Interaction

The primary mechanism of action of this compound is the disruption of the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and the scaffolding protein eIF4G.[1][2][3][4][5] This interaction is a crucial step in the assembly of the eIF4F complex, which is responsible for recruiting the 40S ribosomal subunit to the 5' cap of mRNAs, a rate-limiting step in cap-dependent translation.[2][6]

Unlike competitive inhibitors that would bind to the same site as eIF4G on eIF4E, this compound is an allosteric inhibitor .[3][6] It binds to a hydrophobic pocket on the surface of eIF4E that is distant from the eIF4G binding site.[3][6] This binding event induces a conformational change in eIF4E, which in turn leads to the dissociation of eIF4G.[3]

The Dual Activity of this compound

A unique aspect of this compound's mechanism is its dual effect on eIF4E's binding partners. While it disrupts the eIF4E/eIF4G interaction, it concurrently stabilizes the binding of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E .[1][4][5][7] 4E-BP1 and eIF4G compete for the same binding site on eIF4E. By promoting the formation of the inactive eIF4E/4E-BP1 complex, this compound further suppresses cap-dependent translation. This dual action makes this compound a particularly effective inhibitor of the eIF4F pathway.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogues.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of this compound for eIF4E | ~10-20 µM | Intrinsic Fluorescence Quenching | [3] |

| 25 µM | Not Specified | [8][9] | |

| IC50 for eIF4E/eIF4G Interaction Disruption | 56 µM (this compound) | Fluorescence Polarization Assay | [1] |

| 67 µM (i4EG-BiP, an analogue) | Fluorescence Polarization Assay | [1] | |

| 15.3 µM ((Z)-1 isomer) | Fluorescence Polarization Assay | [2] | |

| 10.5 - 55.5 µM (rigidified mimetics) | Fluorescence Polarization Assay | [2] | |

| EC50 for displacement of full-length eIF4G | ~1.5 µM (Compound 4, an analogue) | Cell Lysate Pull-down | [1] |

Table 1: Biochemical Activity of this compound and Analogues

| Cell Line | Assay | IC50 | Reference |

| Breast Cancer (CRL-2351) | Sulforhodamine B (SRB) Proliferation Assay | >20 µM (for many rigidified mimetics) | [2] |

| Melanoma (CRL-2813) | Sulforhodamine B (SRB) Proliferation Assay | 7.5 - 15.3 µM | [2] |

| Breast Cancer (SKBR-3, MCF-7, MDA-MB-231) | Cell Viability Assay | ~30 µM | [8] |

| Non-Cancer Stem Cells (Breast) | Cell Viability Assay | ~22 µM | [8] |

| Human Glioma (U87) | Cell Proliferation Assay | 10, 50, 100 µM (dose-dependent inhibition) | [8] |

Table 2: Cellular Activity of this compound

Experimental Protocols

Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction

This assay quantitatively measures the ability of a compound to disrupt the interaction between eIF4E and a fluorescently labeled peptide derived from eIF4G.[2][10]

-

Principle: A small, fluorescently labeled peptide from eIF4G, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger eIF4E protein, its tumbling slows, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.[10]

-

Reagents:

-

Purified recombinant human eIF4E protein.

-

Fluorescently labeled peptide derived from the eIF4G eIF4E-binding domain (e.g., FITC-labeled).

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20).[10]

-

This compound or other test compounds dissolved in DMSO.

-

384-well, low-volume, black, non-binding surface microplates.[10]

-

-

Procedure:

-

Prepare a solution of the fluorescently labeled eIF4G peptide and eIF4E in the assay buffer. The concentrations should be optimized to be at or below the Kd of the interaction.[10]

-

Dispense the eIF4E/peptide mixture into the wells of the microplate.[10]

-

Add the inhibitor compound at various concentrations. Include DMSO-only controls (no inhibition) and buffer-only controls (background).[10]

-

Incubate the plate at room temperature to allow the binding to reach equilibrium (e.g., 30-60 minutes).[10]

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.[10]

-

Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

-

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of eIF4E/eIF4G Interaction in Cells

This technique is used to verify that this compound disrupts the eIF4E/eIF4G interaction within a cellular context.[10][11]

-

Principle: An antibody specific to eIF4E is used to pull down eIF4E from a cell lysate. If eIF4G is bound to eIF4E, it will be co-precipitated. Treatment with this compound is expected to reduce the amount of co-precipitated eIF4G.[10]

-

Procedure:

-

Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 6 hours).[4][11]

-

Lyse the cells in a suitable lysis buffer (e.g., IP lysis buffer containing protease and phosphatase inhibitors).

-

Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with an anti-eIF4E antibody to form immune complexes.

-

Add protein A/G beads to capture the immune complexes.[10]

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.[10]

-

Elute the bound proteins from the beads.[10]

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against eIF4E and eIF4G. A decrease in the eIF4G band in the this compound-treated samples compared to the control indicates disruption of the interaction.[10][11]

-

Visualizing the Mechanism and Pathways

Signaling Pathway of Cap-Dependent Translation Initiation and its Inhibition by this compound

Caption: Signaling pathway of cap-dependent translation and the dual inhibitory mechanism of this compound.

Experimental Workflow for Characterizing this compound

Caption: Experimental workflow for the biochemical and cellular characterization of this compound.

References

- 1. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (this compound) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4EGI-1 in Translational Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cap-dependent translation, a critical process for the synthesis of most eukaryotic proteins, is frequently dysregulated in various diseases, most notably cancer. The eukaryotic translation initiation factor 4E (eIF4E) plays a pivotal role in this process by binding to the 5' cap structure of messenger RNA (mRNA) and recruiting the translational machinery. The interaction between eIF4E and the scaffolding protein eIF4G is a rate-limiting step for the assembly of the eIF4F complex and subsequent translation initiation. 4EGI-1 is a small molecule inhibitor that selectively targets this crucial interaction, offering a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, relevant signaling pathways, and key experimental protocols for its characterization.

Mechanism of Action of this compound

This compound is a potent and specific inhibitor of the eIF4E-eIF4G interaction.[1][2] Unlike competitive inhibitors that would bind to the cap-binding pocket of eIF4E, this compound functions through a unique allosteric mechanism .[2][3][4][5] It binds to a hydrophobic pocket on the surface of eIF4E, distant from the eIF4G binding site.[2][3][4] This binding induces a conformational change in eIF4E, which in turn prevents its association with eIF4G, thereby inhibiting the formation of the active eIF4F translation initiation complex.[2][3][4]

A crucial aspect of this compound's function is its dual inhibitory activity . While it disrupts the eIF4E-eIF4G interaction, it paradoxically stabilizes the binding of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E .[6] 4E-BP1 competes with eIF4G for the same binding site on eIF4E. In its hypophosphorylated state, 4E-BP1 sequesters eIF4E, preventing translation initiation. The ability of this compound to enhance this natural inhibitory mechanism further potentiates its anti-proliferative and pro-apoptotic effects.

Signaling Pathways Modulated by this compound

The activity of eIF4E is tightly regulated by upstream signaling pathways, primarily the PI3K/Akt/mTOR pathway .[7][8][9][10][11] mTORC1, a key downstream effector of this pathway, phosphorylates 4E-BP1, leading to its dissociation from eIF4E and allowing the formation of the eIF4F complex and subsequent translation. By inhibiting the eIF4E-eIF4G interaction, this compound effectively uncouples eIF4E from the pro-proliferative signals emanating from the mTOR pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Structure of the eukaryotic translation initiation factor eIF4E in complex with this compound reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the eukaryotic translation initiation factor eIF4E in complex with this compound reveals an allosteric mechanism for dissociating eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets | Bentham Science [eurekaselect.com]

- 10. mTOR downstream effectors, 4EBP1 and eIF4E, are overexpressed and associated with HPV status in precancerous lesions and carcinomas of the uterine cervix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]

4EGI-1: A Targeted Approach to Disrupting Cap-Dependent Translation in Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cap-dependent translation, a critical process for the synthesis of the majority of eukaryotic proteins, is frequently dysregulated in various diseases, most notably cancer. The eukaryotic translation initiation factor 4F (eIF4F) complex, particularly the cap-binding protein eIF4E, plays a pivotal role in this process. Its overexpression is linked to cellular transformation and tumor progression, making it a key target for therapeutic intervention. 4EGI-1 is a small molecule inhibitor that disrupts the crucial interaction between eIF4E and the scaffolding protein eIF4G, thereby impeding the assembly of the eIF4F complex and selectively inhibiting cap-dependent translation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Introduction

The initiation of cap-dependent translation is a tightly regulated process that governs the expression of proteins essential for cell growth, proliferation, and survival. The eIF4F complex, composed of eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A, is central to this mechanism. eIF4E recognizes and binds to the 5' cap structure (m7GpppN) of messenger RNA (mRNA), a rate-limiting step in translation initiation. Dysregulation of this process, often through the overexpression of eIF4E, leads to the preferential translation of oncogenic mRNAs, contributing to malignant transformation.

This compound emerged from high-throughput screening as a potent inhibitor of the eIF4E/eIF4G interaction.[1] It offers a targeted approach to modulate protein synthesis, with significant therapeutic potential in oncology and other diseases characterized by aberrant translation.

Mechanism of Action

This compound functions as an allosteric inhibitor of the eIF4E/eIF4G interaction.[2] Unlike competitive inhibitors that would bind to the cap-binding pocket of eIF4E, this compound binds to a hydrophobic pocket on the dorsal surface of eIF4E, distant from the eIF4G binding site. This binding induces a conformational change in eIF4E that prevents its interaction with eIF4G, thereby disrupting the formation of the eIF4F complex.[2]

Interestingly, this compound exhibits a dual mechanism of action. While it inhibits the eIF4E/eIF4G interaction, it simultaneously stabilizes the interaction between eIF4E and the 4E-binding proteins (4E-BPs), which are natural inhibitors of eIF4E.[1] Hypophosphorylated 4E-BPs compete with eIF4G for binding to eIF4E. By promoting the eIF4E/4E-BP1 complex, this compound further suppresses cap-dependent translation.[1] This dual activity makes this compound a highly effective modulator of the translation initiation machinery.

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its binding affinity and cellular potency.

Table 1: Binding Affinity of this compound and its Isomers to eIF4E

| Compound | Target | Condition | Kd (μM) | Reference |

| This compound | eIF4E | Cell-free assay | 25 | [3][4] |

| This compound[E] isomer | apo-GB1eIF4E | Fluorescence quenching | 10 | [2] |

| This compound[Z] isomer | apo-GB1eIF4E | Fluorescence quenching | 20 | [2] |

| This compound[E] isomer | m7GTP-GB1eIF4E | Fluorescence quenching | 10 | [2] |

| This compound[Z] isomer | m7GTP-GB1eIF4E | Fluorescence quenching | 10 | [2] |

Table 2: In Vitro Potency (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (μM) | Reference |

| A549 | Lung Cancer | - | ~6 | [3] |

| Jurkat | T-cell Leukemia | 24 | ~25 | [5] |

| SKBR-3 | Breast Cancer | - | ~30 | [4] |

| MCF-7 | Breast Cancer | - | ~30 | [4] |

| MDA-MB-231 | Breast Cancer | - | ~30 | [4] |

| Non-CSCs | Breast Cancer | - | ~22 | [4] |

| HNE1 | Nasopharyngeal Carcinoma | 72 | ~50 | [6] |

| 5-8F | Nasopharyngeal Carcinoma | 72 | ~120 | [6] |

| H2030 | Non-Small Cell Lung Cancer | 144 | Varies | [7] |

| H522 | Non-Small Cell Lung Cancer | 144 | Varies | [7] |

| H2009 | Non-Small Cell Lung Cancer | 144 | Varies | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction

This assay quantitatively measures the ability of this compound to disrupt the interaction between eIF4E and a fluorescently labeled peptide derived from eIF4G.

Materials:

-

Recombinant human eIF4E protein

-

Fluorescein-labeled peptide derived from the eIF4G eIF4E-binding domain

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a solution of eIF4E and the fluorescently labeled eIF4G peptide in the assay buffer. The final concentrations should be optimized to yield a stable and significant polarization signal.

-

Serially dilute the this compound stock solution in assay buffer to create a range of concentrations.

-

In the 384-well plate, add the eIF4E/eIF4G peptide solution to each well.

-

Add the serially diluted this compound solutions to the wells. Include control wells with DMSO only (maximum polarization) and buffer only (minimum polarization).

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each this compound concentration and plot the data to determine the IC50 value.[8][9]

m7GTP Pull-Down Assay

This assay assesses the effect of this compound on the formation of the cap-binding complex in cell lysates.

Materials:

-

7-methyl-GTP (m7GTP)-Sepharose beads

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)

-

This compound stock solution in DMSO

-

Treated and untreated cell lysates

-

Wash buffer (lysis buffer without detergents)

-

SDS-PAGE sample buffer

-

Antibodies against eIF4E, eIF4G, and 4E-BP1

Protocol:

-

Treat cells with desired concentrations of this compound for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with m7GTP-Sepharose beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against eIF4E, eIF4G, and 4E-BP1 to assess the composition of the cap-binding complex.[10][11]

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound stock solution in DMSO

-

Complete cell culture medium

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).

-

After treatment, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.[6][10]

Signaling Pathways and Visualizations

This compound impacts several key signaling pathways that regulate cell growth, proliferation, and survival. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the mechanism of action of this compound.

Caption: Overview of the cap-dependent translation initiation pathway.

Caption: Dual mechanism of action of this compound.

Caption: Impact of this compound on the mTOR and apoptosis signaling pathways.

Conclusion

This compound represents a significant tool for both basic research and preclinical drug development. Its specific mechanism of action in disrupting the eIF4E/eIF4G interaction provides a targeted means to study the intricacies of cap-dependent translation. For drug development professionals, this compound serves as a lead compound for the design of novel therapeutics aimed at diseases driven by aberrant protein synthesis, particularly cancer. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to effectively utilize and further investigate the potential of this compound and similar molecules in their respective fields. Further research into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in translating the promise of this compound into clinical applications.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The cap-translation inhibitor this compound induces apoptosis in multiple myeloma through Noxa induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 10. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Dawn of eIF4F Inhibition: An In-depth Technical Guide to the Early Biological Studies of 4EGI-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on 4EGI-1, a pioneering small molecule inhibitor of the eIF4E/eIF4G interaction. It delves into the initial discovery, mechanism of action, and early biological characterization of this compound, which has paved the way for novel therapeutic strategies targeting cap-dependent translation in diseases like cancer.

Core Concepts: The eIF4F Complex and the Rationale for its Inhibition

Translation initiation in eukaryotes is a tightly regulated process, with the assembly of the eukaryotic initiation factor 4F (eIF4F) complex being a critical rate-limiting step. This complex, composed of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A, is essential for the recruitment of ribosomes to the 5' cap of messenger RNAs (mRNAs).[1] The interaction between eIF4E and eIF4G is a central node in this process.

In many cancers, the eIF4F complex is hyperactivated, leading to the preferential translation of mRNAs encoding oncoproteins and other factors that promote cell growth, proliferation, and survival.[1] This has made the eIF4E/eIF4G interaction an attractive target for therapeutic intervention. The development of small molecules that could disrupt this interaction promised a novel approach to cancer therapy.

The Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a high-throughput fluorescence polarization (FP) assay designed to screen for small molecules that could inhibit the interaction between eIF4E and a peptide derived from eIF4G.[2][3] This assay is based on the principle that a small, fluorescently labeled peptide will rotate rapidly in solution, resulting in low fluorescence polarization. When this peptide binds to a larger protein (in this case, eIF4E), its rotation is slowed, leading to an increase in fluorescence polarization. A successful inhibitor will displace the fluorescent peptide from the protein, causing a decrease in polarization.

Mechanism of Action: Allosteric Inhibition and a Dual Effect

Initial hypotheses suggested that this compound would act as a competitive inhibitor, binding to the same site on eIF4E as eIF4G. However, later structural studies revealed a more complex and interesting mechanism. This compound binds to a site on eIF4E that is distant from the eIF4G binding site, inducing a conformational change that allosterically inhibits the eIF4E/eIF4G interaction.[3]

Intriguingly, early studies also demonstrated a dual effect of this compound. While it disrupts the binding of eIF4G to eIF4E, it was found to enhance the association of the translational repressor, 4E-BP1, with eIF4E.[2][4] This dual action of simultaneously inhibiting a tumor-promoting interaction and stabilizing a tumor-suppressing one makes this compound a particularly potent inhibitor of cap-dependent translation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on this compound.

Table 1: Binding Affinities of this compound and its Analogs

| Compound | Target | Assay | Kd (µM) | Reference |

| This compound | eIF4E | Fluorescence Polarization | 25 ± 11 | [2] |

| 4EGI-1A | eIF4E | Fluorescence Polarization | 16 ± 6 | [2] |

| This compound[E] isomer | apo-GB1eIF4E | Fluorescence Quenching | 10-20 | [5] |

| This compound[Z] isomer | apo-GB1eIF4E | Fluorescence Quenching | 10-20 (slightly higher affinity than E) | [5] |

| This compound[E] isomer | m7GTP-GB1eIF4E | Fluorescence Quenching | 10-20 | [5] |

| This compound[Z] isomer | m7GTP-GB1eIF4E | Fluorescence Quenching | 10-20 (slightly higher affinity than E) | [5] |

Table 2: In Vitro and Cellular IC50 Values of this compound

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| Ph+ | Transformed cell line | Cell Growth Assay | Not specified | ~25 | [2] |

| Ph- | Non-transformed cell line | Cell Growth Assay | Not specified | >50 | [2] |

| Multiple Lung Cancer Cell Lines | Lung Cancer | SRB Assay | Not specified | ~40 | [6] |

| 5-8F | Nasopharyngeal Carcinoma | SRB Assay | 24 | ~40 | [7] |

| 5-8F | Nasopharyngeal Carcinoma | SRB Assay | 48 | ~30 | [7] |

| 5-8F | Nasopharyngeal Carcinoma | SRB Assay | 72 | ~20 | [7] |

| HK1 | Nasopharyngeal Carcinoma | SRB Assay | 24 | ~45 | [7] |

| HK1 | Nasopharyngeal Carcinoma | SRB Assay | 48 | ~35 | [7] |

| HK1 | Nasopharyngeal Carcinoma | SRB Assay | 72 | ~25 | [7] |

| HNE1 | Nasopharyngeal Carcinoma | SRB Assay | 24 | ~50 | [7] |

| HNE1 | Nasopharyngeal Carcinoma | SRB Assay | 48 | ~40 | [7] |

| HNE1 | Nasopharyngeal Carcinoma | SRB Assay | 72 | ~30 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early studies of this compound.

Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction

This assay was central to the discovery of this compound and is used to quantify the inhibition of the eIF4E/eIF4G interaction.

Materials:

-

Recombinant human eIF4E protein

-

Fluorescently labeled peptide derived from eIF4G (e.g., with fluorescein) containing the eIF4E binding motif

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 0.5% NP-40)

-

384-well black, non-binding microplates

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a solution of the fluorescently labeled eIF4G peptide in the assay buffer. The final concentration should be in the low nanomolar range and optimized for a stable FP signal.

-

Prepare a solution of recombinant eIF4E in the assay buffer. The concentration should be titrated to achieve a significant shift in polarization upon binding to the fluorescent peptide.

-

Prepare serial dilutions of this compound or other test compounds in DMSO, and then dilute further in the assay buffer.

-

In the microplate wells, combine the eIF4E protein and the fluorescent eIF4G peptide.

-

Add the test compounds at various concentrations to the wells. Include positive controls (no inhibitor) and negative controls (no eIF4E).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using the microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

m7GTP-Sepharose Pull-Down Assay

This assay is used to assess the effect of this compound on the formation of the eIF4F complex in cell lysates.

Materials:

-

m7GTP-Sepharose beads

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA, protease inhibitors, 0.5% NP-40)

-

Wash buffer (same as lysis buffer)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

Antibodies against eIF4E, eIF4G, and 4E-BP1

Protocol:

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Lyse the cells in the lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with m7GTP-Sepharose beads for 2 hours at 4°C with gentle rotation.

-

Wash the beads several times with the wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding elution buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against eIF4E, eIF4G, and 4E-BP1.

In Vitro Translation Assay

This assay measures the effect of this compound on cap-dependent and cap-independent translation.

Materials:

-

Rabbit reticulocyte lysate

-

Bicistronic reporter plasmid containing a cap-dependent reporter (e.g., Renilla luciferase) and an IRES-driven reporter (e.g., Firefly luciferase)

-

Amino acid mixture

-

RNase inhibitor

-

Luciferase assay reagents

Protocol:

-

In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture, and RNase inhibitor.

-

Add the bicistronic reporter mRNA to the mixture.

-

Add this compound at various concentrations.

-

Incubate the reaction at 30°C for a specified time (e.g., 90 minutes).

-

Measure the activity of both luciferases using a luminometer.

-

Calculate the ratio of cap-dependent to IRES-dependent translation to determine the specific inhibitory effect of this compound on cap-dependent translation.

Cell Viability and Proliferation Assays (SRB and MTT)

These assays are used to determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Sulforhodamine B (SRB) Assay:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye.

-

Wash away the unbound dye and solubilize the bound dye with a Tris-based solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

MTT Assay:

-

Follow steps 1 and 2 as in the SRB assay.

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Assays

These assays are used to determine if the cytotoxic effects of this compound are due to the induction of apoptosis.

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound as desired.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

PARP Cleavage Western Blot:

-

Treat cells with this compound.

-

Lyse the cells and collect the protein extracts.

-

Perform SDS-PAGE and Western blotting using an antibody that detects both full-length and cleaved PARP. An increase in the cleaved form of PARP is indicative of apoptosis.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the eIF4F complex.

Experimental Workflow Diagram

Caption: Workflow for the m7GTP pull-down assay.

Logical Relationship Diagram

Caption: Logical flow of this compound's cellular effects.

References

- 1. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Structure of the eukaryotic translation initiation factor eIF4E in complex with this compound reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

4EGI-1: A Technical Guide to its Application in Protein Synthesis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4EGI-1, a small molecule inhibitor of protein synthesis. This document details its mechanism of action, presents quantitative data on its efficacy, and offers detailed protocols for its use in key experimental settings. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its application.

Introduction to this compound

This compound is a cell-permeable, experimental chemical compound that serves as a powerful tool for studying the initiation phase of eukaryotic protein synthesis. It selectively targets the interaction between the eukaryotic initiation factor 4E (eIF4E) and the scaffolding protein eIF4G, a critical step in cap-dependent translation.[1][2][3] By disrupting this interaction, this compound effectively inhibits the assembly of the eIF4F complex, which is essential for the recruitment of ribosomes to the 5' cap of messenger RNAs (mRNAs).[2][4] This inhibitory action makes this compound a valuable instrument for investigating the roles of cap-dependent translation in various cellular processes, including cell growth, proliferation, and apoptosis, particularly in the context of cancer biology where this pathway is often dysregulated.[1][4][5]

Mechanism of Action

This compound functions as an allosteric inhibitor of the eIF4E/eIF4G interaction.[6][7] Unlike competitive inhibitors that would bind to the same site as eIF4G on eIF4E, this compound binds to a remote pocket on the surface of eIF4E.[6][7] This binding event induces a conformational change in eIF4E that prevents its association with eIF4G, thereby hindering the formation of the active eIF4F complex.[6][7]

Interestingly, this compound exhibits a dual activity. While it disrupts the eIF4E/eIF4G interaction, it has been shown to stabilize the binding of the translational repressors, the 4E-binding proteins (4E-BPs), to eIF4E.[1] In their hypophosphorylated state, 4E-BPs compete with eIF4G for the same binding site on eIF4E. By enhancing the interaction between eIF4E and 4E-BP1, this compound further suppresses cap-dependent translation.[1] This dual mechanism makes this compound a potent and specific inhibitor of this crucial step in protein synthesis.

Signaling Pathway of Cap-Dependent Translation Initiation and this compound Intervention

Quantitative Data

The efficacy of this compound has been quantified in numerous studies, primarily through the determination of its binding affinity (Kd) and its half-maximal inhibitory concentration (IC50) in various cell lines.

| Parameter | Value | Context | Reference |

| Binding Affinity (Kd) | |||

| Kd for eIF4E | 25 µM | Competitive binding assay | [8][9] |

| In Vitro Efficacy (IC50) | |||

| A549 (Lung Cancer) | ~6 µM | Cell growth inhibition | [8] |

| Jurkat (T-cell Leukemia) | ~25 µM | Apoptotic cell death | [10] |

| SKBR-3 (Breast Cancer) | ~30 µM | Cytotoxicity | [9] |

| MCF-7 (Breast Cancer) | ~30 µM | Cytotoxicity | [9] |

| MDA-MB-231 (Breast Cancer) | ~30 µM | Cytotoxicity | [9] |

| Non-CSCs (Cancer Stem Cells) | ~22 µM | Cytotoxicity | [9] |

| U87 (Glioblastoma) | 10, 50, 100 µM | Inhibition of cell proliferation, induction of apoptosis | [9] |

| Malignant Pleural Mesothelioma Cells | Preferential inhibition vs. normal mesothelial cells | Cell viability and apoptosis | [9] |

| Human Lung Cancer Cell Lines | ~40 µM | Growth inhibition | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on protein synthesis.

Co-Immunoprecipitation to Assess eIF4E/eIF4G Interaction

This protocol is designed to demonstrate the disruption of the eIF4E/eIF4G interaction in cells treated with this compound.

Materials:

-

Cell culture medium

-

This compound (and vehicle control, e.g., DMSO)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Anti-eIF4E antibody for immunoprecipitation

-

Protein A/G magnetic or agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

Antibodies for Western blotting: anti-eIF4E and anti-eIF4G

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 4-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-eIF4E antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washes: Pellet the beads and wash them three to five times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-eIF4E and anti-eIF4G antibodies to detect the amount of co-immunoprecipitated eIF4G.

In Vitro Translation Assay

This assay measures the direct effect of this compound on cap-dependent and cap-independent translation using a cell-free system.

Materials:

-

Rabbit reticulocyte lysate (RRL)

-

Capped and uncapped luciferase reporter mRNAs (e.g., capped Firefly luciferase for cap-dependent and an IRES-driven Renilla luciferase for cap-independent translation)

-

This compound at various concentrations

-

Luciferase assay reagent

Procedure:

-

Reaction Setup: In a microfuge tube, combine RRL, amino acid mixture, and the reporter mRNAs.

-

Inhibitor Addition: Add this compound at a range of concentrations to different reaction tubes. Include a vehicle control.

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

-

Luciferase Measurement: Stop the reaction and measure the luciferase activity for both reporters according to the manufacturer's instructions using a luminometer.

-

Analysis: Normalize the luciferase activity to the vehicle control. A dose-dependent decrease in the cap-dependent reporter signal with minimal effect on the IRES-driven reporter indicates specific inhibition.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Assessing this compound Activity

Logical Relationship of this compound's Dual Action

References

- 1. dirusciolab.com [dirusciolab.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Kinetic Mechanism for Assembly of the m7GpppG·eIF4E·eIF4G Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Polysome Profiling: A Method for Global and Targeted Analysis of mRNA Translation | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of 4EGI-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of 4EGI-1, a small molecule inhibitor of cap-dependent translation. By disrupting the crucial interaction between eukaryotic initiation factor 4E (eIF4E) and eIF4G, this compound presents a compelling therapeutic strategy, particularly in oncology. This document provides a detailed overview of its mechanism of action, quantitative efficacy data, and comprehensive experimental protocols for its study.

Mechanism of Action: Allosteric Inhibition of the eIF4E/eIF4G Interaction

This compound functions as a potent and specific inhibitor of the eIF4E/eIF4G interaction, a critical step in the initiation of cap-dependent translation. Unlike competitive inhibitors that would bind to the same site as eIF4G on eIF4E, this compound employs an allosteric mechanism. It binds to a hydrophobic pocket on eIF4E, distant from the eIF4G binding site. This binding event induces a conformational change in eIF4E, which then prevents the association with eIF4G, thereby inhibiting the formation of the eIF4F complex.

Intriguingly, this compound has a dual effect. While it disrupts the eIF4E/eIF4G interaction, it has been shown to stabilize the interaction between eIF4E and the translational repressors, the 4E-binding proteins (4E-BPs). By preventing the release of 4E-BPs, this compound further suppresses cap-dependent translation, making it a highly effective inhibitor of this pathway.

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and proliferation, and it directly influences the eIF4F complex formation. mTOR phosphorylates 4E-BPs, causing their dissociation from eIF4E and allowing eIF4G to bind and initiate translation. This compound's ability to stabilize the eIF4E/4E-BP1 complex provides an alternative mechanism to inhibit translation, even in the presence of active mTOR signaling.

Below is a diagram illustrating the signaling pathway and the point of intervention for this compound.

Quantitative Data: In Vitro Efficacy of this compound

The efficacy of this compound has been evaluated across a range of cancer cell lines, demonstrating its broad potential as an anti-neoplastic agent. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | ~25 µM | Purified eIF4E | [1][2] |

| IC50 (Cell Viability) | ~25 µM | Jurkat (Leukemia) | [3] |

| ~6 µM | A549 (Lung Cancer) | [1] | |

| ~30 µM | SKBR-3 (Breast Cancer) | [2] | |

| ~30 µM | MCF-7 (Breast Cancer) | [2] | |

| ~30 µM | MDA-MB-231 (Breast Cancer) | [2] | |

| 10-50 µM | U87 (Glioblastoma) | [2] | |

| ~15.3 µM | CRL-2813 (Melanoma) | [4] | |

| >20 µM | CRL-2351 (Breast) | [4] | |

| Varies (see source) | H2030, H522, H2009 (NSCLC) | [4] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here are for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

m7GTP Pull-Down Assay to Assess eIF4F Complex Integrity

This assay is used to determine the effect of this compound on the assembly of the eIF4F complex by assessing the interaction between eIF4E and eIF4G.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)

-

m7GTP-Sepharose beads

-

Wash buffer (lysis buffer without detergent)

-

SDS-PAGE sample buffer

-

Antibodies: anti-eIF4E, anti-eIF4G, anti-4E-BP1

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

m7GTP Pull-Down:

-

Incubate the cleared lysate with pre-equilibrated m7GTP-Sepharose beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer.

-

-

Elution and Western Blot Analysis:

-

Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against eIF4E, eIF4G, and 4E-BP1, followed by appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cap-Dependent Translation Reporter Assay

This assay measures the specific inhibitory effect of this compound on cap-dependent translation using a bicistronic reporter construct.

Materials:

-

Cells of interest

-

Bicistronic reporter plasmid (e.g., pRL-HL, encoding Renilla luciferase under a cap-dependent promoter and Firefly luciferase under an IRES-dependent promoter)

-

Transfection reagent

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Transfection:

-

Seed cells in a 24-well plate.

-

Transfect the cells with the bicistronic reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control.

-

-

Luciferase Assay:

-

After the desired treatment period (e.g., 24 hours), lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.

-

Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the ratio of Renilla (cap-dependent) to Firefly (IRES-dependent) luciferase activity for each condition.

-

Normalize the ratios to the vehicle-treated control to determine the specific inhibition of cap-dependent translation.

-

Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine the effect of this compound on cell proliferation and viability.[1][3][5][6][7]

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 48-72 hours).

-

-

Fixation:

-

Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[6]

-

-

Staining:

-

Washing and Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 565 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]

-

Conclusion

This compound represents a significant tool for both basic research and therapeutic development. Its unique allosteric mechanism of inhibiting the eIF4E/eIF4G interaction, coupled with its ability to stabilize the repressive eIF4E/4E-BP1 complex, provides a powerful means to dissect the role of cap-dependent translation in various biological processes. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to explore the multifaceted activities of this compound and its potential as a targeted therapeutic agent.

References

Unveiling the Cellular Targets of 4EGI-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus in the regulation of protein synthesis, playing a pivotal role in cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. 4EGI-1 is a small molecule inhibitor that has garnered significant attention for its ability to disrupt the initiation of cap-dependent translation. This technical guide provides an in-depth exploration of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Allosteric Inhibition of the eIF4E/eIF4G Interaction

The primary and most well-characterized mechanism of action of this compound is the disruption of the protein-protein interaction between eIF4E and the large scaffold protein eIF4G.[1][2][3] This interaction is crucial for the assembly of the eIF4F complex, which recruits the 40S ribosomal subunit to the 5' cap of mRNAs, a rate-limiting step in cap-dependent translation.

Unlike competitive inhibitors that would bind to the same site as eIF4G, this compound is an allosteric inhibitor.[3][4][5] It binds to a hydrophobic pocket on eIF4E at a site distant from the eIF4G binding interface.[2][3] This binding event induces a conformational change in eIF4E, specifically causing an extension of the α-helix 1, which ultimately prevents the association of eIF4G.[3][4]

A unique feature of this compound is its dual activity. While it disrupts the eIF4E/eIF4G interaction, it has been shown to stabilize the binding of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E.[2][6] 4E-BP1 competes with eIF4G for the same binding site on eIF4E. By enhancing the affinity of 4E-BP1 for eIF4E, this compound further suppresses cap-dependent translation, creating a more robust inhibitory effect.[2]

Quantitative Data: Binding Affinities and Cellular Potency

The following tables summarize the key quantitative data for this compound, providing insights into its biochemical and cellular activity.

Table 1: Binding Affinity of this compound for eIF4E

| Parameter | Value (μM) | Method | Reference |

| Kd | ~25 | Fluorescence Quenching | [1][2] |

| Kd (E-isomer) | 10-20 | Fluorescence Quenching | [7] |

| Kd (Z-isomer) | 10-20 (slightly higher affinity) | Fluorescence Quenching | [7] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Assay | Reference |

| SKBR-3 | Breast Cancer | ~30 | Cell Viability | [1] |

| MCF-7 | Breast Cancer | ~30 | Cell Viability | [1] |

| MDA-MB-231 | Breast Cancer | ~30 | Cell Viability | [1] |

| U87 | Glioma | Not specified | Apoptosis Induction | [1] |

| HNE1 | Nasopharyngeal Carcinoma | Varies (dose-dependent) | Cell Proliferation | [8] |

| A549 | Lung Cancer | Not specified | Apoptosis Induction | [9] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | Varies | Apoptosis Induction | [10] |

Signaling Pathways Modulated by this compound

This compound's impact extends beyond the direct inhibition of the eIF4F complex, influencing several downstream and parallel signaling pathways.

On-Target Pathway: Inhibition of Cap-Dependent Translation

The primary consequence of disrupting the eIF4E/eIF4G interaction is the inhibition of cap-dependent translation of a specific subset of mRNAs. These "weak" mRNAs often possess long, structured 5' untranslated regions (UTRs) and encode for proteins critical for cell growth, proliferation, and survival, including many oncoproteins.

Off-Target Pathways: Induction of Apoptosis and ER Stress

Beyond its effects on translation, this compound has been shown to induce apoptosis in various cancer cell lines.[9][10][11] This pro-apoptotic activity is linked to the modulation of several key signaling pathways, including the induction of Endoplasmic Reticulum (ER) stress and the regulation of apoptosis-related proteins.

Some studies suggest that this compound can induce the expression of Death Receptor 5 (DR5) and promote the degradation of cellular FLICE-inhibitory protein (c-FLIP) in a manner that is independent of its inhibition of cap-dependent translation.[8][9][12][13] This suggests the existence of "off-target" effects that contribute to its overall anti-cancer activity. The induction of DR5 can sensitize cells to TRAIL-mediated apoptosis.

Furthermore, this compound has been shown to trigger ER stress, leading to the activation of the Unfolded Protein Response (UPR).[14][15][16] This can contribute to apoptosis through the activation of pro-apoptotic factors like CHOP and the intrinsic mitochondrial pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's cellular targets. Below are protocols for key experiments.

m7GTP Pull-Down Assay to Assess eIF4F Complex Integrity

This assay is used to determine if this compound disrupts the interaction between eIF4E and eIF4G.

Materials:

-

Cell lysate

-

m7GTP-Agarose beads (e.g., from Jena Bioscience)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.

-

Wash Buffer: Lysis buffer with reduced Triton X-100 (e.g., 0.1%).

-

Elution Buffer: 2X Laemmli sample buffer.

-

Antibodies: anti-eIF4E, anti-eIF4G.

Procedure:

-

Lyse cells in Lysis Buffer and clarify the lysate by centrifugation.

-

Pre-clear the lysate with agarose beads to reduce non-specific binding.

-

Incubate a portion of the pre-cleared lysate with m7GTP-Agarose beads for 2-4 hours at 4°C with gentle rotation. This will pull down eIF4E and any associated proteins.

-

Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in Elution Buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against eIF4E and eIF4G. A decrease in the amount of co-precipitated eIF4G in the presence of this compound indicates disruption of the eIF4F complex.

Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction

This in vitro assay directly measures the binding affinity and inhibitory potential of compounds like this compound.[17][18][19]

Materials:

-

Purified recombinant eIF4E protein.

-

Fluorescently labeled peptide derived from the eIF4G eIF4E-binding motif (e.g., FITC-labeled).

-

Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 100 mM KCl, 1 mM DTT, 0.01% Tween 20.

-

This compound and other test compounds.

-

Microplate reader capable of measuring fluorescence polarization.

Procedure:

-

In a microplate, combine a fixed concentration of purified eIF4E and the fluorescently labeled eIF4G peptide in the Assay Buffer. The concentrations should be optimized to be near the Kd of the interaction.

-

Add varying concentrations of this compound or other test compounds to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

A decrease in fluorescence polarization in the presence of this compound indicates displacement of the fluorescent peptide from eIF4E, allowing for the calculation of an IC50 value.

Luciferase Reporter Assay for Cap-Dependent Translation

This cell-based assay is used to quantify the inhibition of cap-dependent translation by this compound.[20][21][22]

Materials:

-

Mammalian cells.

-

Reporter plasmid encoding a luciferase gene (e.g., Firefly luciferase) under the control of a promoter that drives cap-dependent translation.

-

Control plasmid encoding a different luciferase (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

This compound.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Co-transfect mammalian cells with the cap-dependent luciferase reporter plasmid and the control plasmid.

-

After transfection, treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the activities of both luciferases using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the activity of the cap-dependent luciferase to the activity of the control luciferase.

-

A dose-dependent decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of cap-dependent translation.

Conclusion

This compound is a powerful tool for studying the intricacies of cap-dependent translation and a promising lead compound for the development of novel anti-cancer therapeutics. Its well-defined allosteric mechanism of action, coupled with its dual activity in both disrupting the eIF4F complex and stabilizing the repressive 4E-BP1/eIF4E interaction, makes it a unique and potent inhibitor. Furthermore, its ability to induce apoptosis through both on-target and potential off-target mechanisms involving ER stress and the modulation of apoptosis-related proteins highlights the complex cellular response to the inhibition of this critical oncogenic pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the cellular targets and therapeutic potential of this compound and other molecules that target the translation initiation machinery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. Structure of the eukaryotic translation initiation factor eIF4E in complex with this compound reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.huji.ac.il [cris.huji.ac.il]

- 5. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The cap-translation inhibitor this compound induces apoptosis in multiple myeloma through Noxa induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. csus.edu [csus.edu]

- 12. The eIF4E/eIF4G interaction inhibitor this compound augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Cancer Effect of Cap-Translation Inhibitor this compound in Human Glioma U87 Cells: Involvement of Mitochondrial Dysfunction and ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitors of eIF4G1-eIF1 uncover its regulatory role of ER/UPR stress-response genes independent of eIF2α-phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitors of eIF4G1–eIF1 uncover its regulatory role of ER/UPR stress-response genes independent of eIF2α-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]